Physicochemical Properties of Boc-homo-L-tyrosine: An In-depth Technical Guide
Physicochemical Properties of Boc-homo-L-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butoxycarbonyl-L-homotyrosine (Boc-homo-L-tyrosine). This valuable amino acid derivative serves as a crucial building block in peptide synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.
Core Physicochemical Data
Boc-homo-L-tyrosine is a white to off-white solid at room temperature. The following tables summarize its key physical and chemical properties based on available data. It is important to note that some of the listed values are predicted and should be confirmed experimentally for critical applications.
Table 1: General and Physical Properties of Boc-homo-L-tyrosine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][2][3] |
| Molecular Weight | 295.33 g/mol | [1][3] |
| CAS Number | 198473-94-8 | [1][2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, the melting point is reported as 133-135 °C.[5] | |
| Boiling Point (Predicted) | 495.3 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.212 g/cm³ | [6] |
| Storage Conditions | Store at 10°C - 25°C | [1][3] |
Table 2: Chemical and Spectroscopic Properties of Boc-homo-L-tyrosine
| Property | Value | Source |
| pKa (Predicted) | 3.98 ± 0.10 | |
| Optical Rotation ([α]D) | Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, a specific rotation of +37° (c=1 in dioxane) has been reported.[7] | |
| Solubility | Soluble in organic solvents such as DMSO.[1] Quantitative solubility data in various solvents is not readily available in the searched literature. | |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [1][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Boc-homo-L-tyrosine are not widely published. However, based on standard procedures for the Boc protection of amino acids and their subsequent analysis, the following representative protocols can be adapted.
Protocol 1: Synthesis of Boc-homo-L-tyrosine (General Procedure)
This protocol describes a general method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-homo-tyrosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: Dissolve L-homo-tyrosine in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.
-
Addition of Boc₂O: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 3 with 1M HCl.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-homo-L-tyrosine.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Characterization of Boc-homo-L-tyrosine
The identity and purity of the synthesized Boc-homo-L-tyrosine should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other expected signals include those for the aromatic protons of the tyrosine ring, the α-proton, and the methylene protons of the homo-tyrosine side chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the Boc group with signals for the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm).
2. High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This technique is used to assess the chemical purity of the compound. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a common system.
-
Chiral HPLC: To determine the enantiomeric purity, a chiral column is employed to separate the L- and D-enantiomers.[8]
3. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.
Applications in Synthesis and Drug Development
Boc-homo-L-tyrosine is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a homo-tyrosine residue into a peptide sequence. The Boc protecting group prevents the α-amino group from participating in the peptide bond formation until it is selectively removed.
Boc Deprotection in Solid-Phase Peptide Synthesis
The removal of the Boc group is a critical step in SPPS and is typically achieved under acidic conditions.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., anisole, thioanisole) to prevent side reactions with sensitive residues.
General Procedure:
-
The peptide-resin is swelled in DCM.
-
A solution of TFA in DCM (typically 25-50%) is added to the resin.
-
The reaction is allowed to proceed for a short period (e.g., 30 minutes) at room temperature.
-
The resin is then washed thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
The resin is neutralized with a base (e.g., diisopropylethylamine in DCM) before the next amino acid coupling step.
Visualizations
The following diagrams illustrate key workflows and relationships involving Boc-homo-L-tyrosine.
Caption: Workflow for the synthesis and characterization of Boc-homo-L-tyrosine.
Caption: Workflow of the Boc deprotection step in solid-phase peptide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3D-FB72540 - boc-homo-tyrosine | 198473-94-8 | CymitQuimica [cymitquimica.com]
- 3. Boc-homo-L-tyrosine | 198473-94-8 | FB165602 | Biosynth [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]
- 6. Boc-homo-L-tyrosine, CAS No. 198473-94-8 - iChemical [ichemical.com]
- 7. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
